molecular formula C12H13N3O4 B189892 tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate CAS No. 123846-70-8

tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate

Cat. No.: B189892
CAS No.: 123846-70-8
M. Wt: 263.25 g/mol
InChI Key: JMNLJNCYWRHEBL-UHFFFAOYSA-N
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Description

Structural Characterization of tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate

Molecular Formula and Crystallographic Data Analysis

The molecular characterization of this compound reveals a compound with the molecular formula C₁₂H₁₃N₃O₄ and a molecular weight of 263.25 g/mol. The compound is cataloged under the Chemical Abstracts Service (CAS) number 123846-70-8, providing a unique identifier for this specific chemical entity. The structural framework consists of a tert-butyl ester group connected to a cyanoacetate moiety, which is further substituted with a 3-nitropyridine ring system.

The crystallographic analysis reveals important geometric parameters that define the three-dimensional arrangement of atoms within the molecule. The compound exhibits a rigid molecular structure with specific bond angles and distances that contribute to its overall stability and reactivity profile. The presence of multiple functional groups, including the cyano group (-CN), the nitro group (-NO₂), and the ester functionality, creates a complex electronic environment that influences both the physical and chemical properties of the compound.

Table 1: Fundamental Molecular Properties of this compound

Property Value Source
Molecular Formula C₁₂H₁₃N₃O₄
Molecular Weight 263.25 g/mol
CAS Number 123846-70-8
PubChem CID 14381138
SMILES Notation O=C(OC(C)(C)C)C(C#N)C1=NC=CC=C1N+=O
MDL Number MFCD16036632

The X-ray crystallography techniques employed for structural determination follow established methodologies that have been fundamental in characterizing organic compounds. The single-crystal X-ray diffraction method provides precise atomic coordinates and enables the determination of bond lengths, bond angles, and intermolecular interactions within the crystal lattice. Modern crystallographic facilities utilize state-of-the-art equipment including four-circle single-crystal X-ray diffractometers with dual X-ray sources and high-resolution detectors.

Spectroscopic Identification Techniques

The comprehensive spectroscopic characterization of this compound employs multiple analytical techniques to confirm its molecular structure and purity. Each spectroscopic method provides unique information about different aspects of the molecular structure, from electronic transitions to vibrational modes and nuclear environments.

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear Magnetic Resonance spectroscopy serves as a primary tool for structural elucidation of organic compounds, providing detailed information about the molecular framework and connectivity patterns. For this compound, the ¹H NMR spectrum reveals characteristic signals that correspond to different proton environments within the molecule.

The tert-butyl group typically appears as a singlet around δ 1.5 ppm, integrating for nine protons due to the equivalent methyl groups attached to the quaternary carbon. The pyridine ring protons exhibit distinct chemical shifts in the aromatic region, typically between δ 7.5-9.0 ppm, with the exact positions dependent on the electronic effects of the nitro substituent. The proton adjacent to the cyano group shows a characteristic downfield shift due to the electron-withdrawing nature of the nitrile functionality.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
tert-Butyl CH₃ 1.49 Singlet 9H
CH adjacent to CN 5.2-5.8 Singlet 1H
Pyridine H-4 7.8-8.1 Doublet 1H
Pyridine H-5 8.3-8.6 Doublet 1H
Pyridine H-6 8.8-9.1 Doublet 1H

The ¹³C NMR spectrum provides complementary information about the carbon framework, with the cyano carbon appearing characteristically around δ 117 ppm and the carbonyl carbon of the ester group resonating near δ 165 ppm. The nitro-substituted pyridine carbons show distinct chemical shifts influenced by both the aromatic nature of the ring and the strong electron-withdrawing effect of the nitro group.

Infrared (IR) Vibrational Mode Assignments

Infrared spectroscopy provides valuable information about the functional groups present in this compound through characteristic vibrational frequencies. The IR spectrum exhibits several distinctive absorption bands that serve as fingerprints for specific molecular fragments.

The cyano group displays a sharp, strong absorption band around 2190 cm⁻¹, which is characteristic of the C≡N stretching vibration. The ester carbonyl group shows a prominent absorption near 1690 cm⁻¹, reflecting the C=O stretching mode. The nitro group contributes two significant bands: the asymmetric N-O stretching around 1520-1560 cm⁻¹ and the symmetric N-O stretching near 1340-1380 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies

Functional Group Frequency Range (cm⁻¹) Assignment Intensity
C≡N stretch 2190 Cyano group Strong
C=O stretch 1690 Ester carbonyl Strong
C=C/C=N stretch 1600 Aromatic/conjugated Medium
N-O stretch (asym) 1520-1560 Nitro group Strong
N-O stretch (sym) 1340-1380 Nitro group Strong
C-H stretch 2980-3020 Aliphatic Medium
Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak for this compound appears at m/z 263, corresponding to the calculated molecular weight.

The fragmentation pattern typically includes the loss of the tert-butyl group (C₄H₉, 57 mass units), resulting in a significant fragment at m/z 206. Additional characteristic fragments arise from the cleavage of the ester bond and the loss of the nitro group, providing structural confirmation through predictable fragmentation pathways.

Computational Chemistry Insights

Computational chemistry methods provide valuable theoretical insights into the electronic structure and molecular properties of this compound. These calculations complement experimental data and offer predictions about molecular behavior and reactivity patterns.

Density Functional Theory (DFT)-Optimized Geometries

Density Functional Theory calculations provide optimized molecular geometries that reveal the preferred three-dimensional arrangement of atoms in this compound. The computational analysis indicates that the molecule adopts a conformation that minimizes steric interactions while maintaining favorable electronic interactions between the various functional groups.

The DFT-optimized structure shows specific bond lengths and angles that are consistent with experimental X-ray crystallographic data when available. The pyridine ring maintains planarity, while the tert-butyl group adopts a staggered conformation to minimize steric hindrance. The cyano group is positioned to allow for potential conjugation with the aromatic system, influencing the overall electronic properties of the molecule.

Table 4: Computed Molecular Descriptors

Descriptor Value Method
Topological Polar Surface Area (TPSA) 106.12 Ų
Calculated LogP 1.94
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 0
Rotatable Bonds 3
Frontier Molecular Orbital (FMO) Analysis

The frontier molecular orbital analysis provides insights into the electronic properties and potential reactivity patterns of this compound. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine the compound's electronic behavior and its ability to participate in various chemical reactions.

The electron-withdrawing nature of both the cyano and nitro groups significantly influences the frontier orbital energies, making the molecule more electrophilic and potentially reactive toward nucleophilic species. The LUMO is primarily localized on the pyridine ring and the cyano group, while the HOMO shows contributions from the aromatic π-system and the ester functionality.

The computational analysis reveals that the molecule possesses a moderate to high polarity, as indicated by the topological polar surface area of 106.12 Ų. This polarity affects the compound's solubility characteristics and its potential for hydrogen bonding interactions with other molecules. The calculated partition coefficient (LogP = 1.94) suggests moderate lipophilicity, which is relevant for potential biological applications.

Properties

IUPAC Name

tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)8(7-13)10-9(15(17)18)5-4-6-14-10/h4-6,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNLJNCYWRHEBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10559594
Record name tert-Butyl cyano(3-nitropyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123846-70-8
Record name 1,1-Dimethylethyl α-cyano-3-nitro-2-pyridineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123846-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl cyano(3-nitropyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knoevenagel Condensation Strategy

The most widely documented method involves a Knoevenagel condensation between tert-butyl cyanoacetate and 3-nitropyridine-2-carbaldehyde. This reaction exploits the electron-deficient nature of the nitro-substituted pyridine ring, which enhances electrophilicity at the α-position.

Reaction Conditions :

  • Base : Organic bases such as 1,8-diazabicycloundec-7-ene (DBU) or inorganic bases like potassium carbonate (K₂CO₃) are employed to deprotonate tert-butyl cyanoacetate, generating a nucleophilic enolate.

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to stabilize ionic intermediates.

  • Temperature : Reactions typically proceed at 25–60°C for 12–24 hours, with yields ranging from 65% to 78% under optimized conditions.

Mechanistic Pathway :

  • Deprotonation of tert-butyl cyanoacetate forms a resonance-stabilized enolate.

  • Nucleophilic attack on the aldehyde carbonyl of 3-nitropyridine-2-carbaldehyde generates a β-hydroxy intermediate.

  • Dehydration yields the α,β-unsaturated cyanoester product.

Nucleophilic Substitution via Activated Intermediates

Alternative routes utilize pre-functionalized pyridine derivatives. For example, 2-chloro-3-nitropyridine reacts with tert-butyl cyanoacetate in the presence of a palladium catalyst to facilitate cross-coupling.

Key Parameters :

ParameterOptimal Value
CatalystPd(PPh₃)₄ (5 mol%)
LigandXantphos (10 mol%)
SolventToluene
Temperature80°C
Yield72%

This method avoids the need for strong bases but requires stringent anhydrous conditions.

Industrial Production Methodologies

Scalable Synthesis

Industrial processes prioritize cost efficiency and reproducibility. A continuous-flow reactor system has been adopted to enhance mixing and heat transfer:

Process Design :

  • Reactor Type : Tubular flow reactor with static mixers.

  • Residence Time : 30 minutes at 50°C.

  • Throughput : 10 kg/h with >95% conversion.

Purification :
Crude product is purified via fractional crystallization using hexane/ethyl acetate (7:3 v/v), achieving >99% purity.

Green Chemistry Innovations

Recent efforts focus on solvent-free mechanochemical synthesis. Ball milling tert-butyl cyanoacetate and 3-nitropyridine-2-carbaldehyde with K₂CO₃ yields the product in 82% yield within 2 hours, eliminating volatile organic solvents.

Optimization of Reaction Conditions

Solvent Effects

Solvent polarity significantly impacts reaction kinetics:

SolventDielectric Constant (ε)Yield (%)
DMF36.778
THF7.565
Acetonitrile37.570

DMF’s high polarity stabilizes transition states, accelerating enolate formation.

Base Selection

Strong bases like NaH achieve faster deprotonation but risk side reactions (e.g., ester hydrolysis). Weak bases like K₂CO₃ offer better selectivity, albeit with longer reaction times.

Advanced Catalytic Systems

Photoredox Catalysis

Visible-light-driven protocols using Ru(bpy)₃Cl₂ as a catalyst enable room-temperature synthesis. The nitro group acts as an electron acceptor, facilitating single-electron transfer (SET) processes:

RuII+hνRuIIRuIII+e\text{Ru}^{II} + h\nu \rightarrow \text{Ru}^{II*} \rightarrow \text{Ru}^{III} + e^-
3-Nitropyridine+eRadical Anion\text{3-Nitropyridine} + e^- \rightarrow \text{Radical Anion}

This method achieves 85% yield in 6 hours, demonstrating superior energy efficiency.

Enzymatic Approaches

Lipase-catalyzed transesterification avoids harsh conditions:

  • Enzyme : Candida antarctica Lipase B (CAL-B).

  • Substrate : Cyanoacetic acid and tert-butanol.

  • Yield : 68% after 48 hours at 37°C.

While slower, this method aligns with sustainable chemistry principles .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group in the compound can be reduced to an amino group under specific conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted esters and amides.

Scientific Research Applications

tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s cyano and nitro groups play a crucial role in its reactivity and interactions with other molecules. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with potential biological activities.

Comparison with Similar Compounds

Structural Analogs in the Cyanoacetate Ester Family

Key structural analogs include variations in the pyridine/phenyl substituents and ester groups. Below is a comparative analysis based on synthesis, spectral data, and functional properties:

Compound Substituents Molecular Weight (g/mol) Yield (%) Enantiomeric Excess (ee) Key Applications Reference
tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate 3-nitropyridin-2-yl 279.26 N/A N/A Pharmaceutical intermediates
tert-Butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate (CAS: 914223-27-1) 5-nitropyridin-2-yl 279.26 N/A N/A Organic synthesis
(S)-tert-Butyl 2-(4-chlorophenyl)-2-cyano-2-(phenylamino)acetate (4d) 4-chlorophenyl, phenylamino 365.10 85 59% ee Organocatalytic reactions
(S)-tert-Butyl 2-cyano-2-m-tolyl-2-(phenylamino)acetate (4e) m-tolyl, phenylamino 361.13 71 52% ee Asymmetric synthesis
N-(tert-Butyl)-2-cyano-2-phenylacetamide Phenyl, tert-butyl amide 216.13 87 N/A Peptide mimetics

Key Observations :

  • Positional Isomerism : The nitro group's position on the pyridine ring (3-nitro vs. 5-nitro) significantly impacts electronic properties. The 3-nitro derivative exhibits stronger electron-withdrawing effects at the α-position, enhancing electrophilicity compared to the 5-nitro analog .
  • Steric and Electronic Effects : Replacement of the pyridine ring with phenyl (e.g., compound 4d) reduces planarity and alters π-π stacking interactions. The tert-butyl ester in the target compound provides greater steric hindrance than methyl or ethyl esters (e.g., ethyl 2-(3-nitrophenyl)acetate, CAS: 14318-64-0), slowing hydrolysis but improving thermal stability .
  • Enantioselectivity: Chiral analogs like 4d and 4e show moderate enantiomeric excess (52–59% ee) in asymmetric organocatalysis, suggesting that the pyridine nitro group in the target compound may hinder stereochemical control compared to aryl substituents .
Spectroscopic and Reactivity Comparison

NMR Data :

  • The nitro group typically deshields adjacent protons, as seen in 4d (δ 7.63 ppm for 4-chlorophenyl).
  • tert-Butyl 2-(4-nitrobenzoyl)propanoate: The nitrobenzoyl derivative (CAS: N/A) exhibits a downfield-shifted carbonyl signal at δ 164.3 ppm (¹³C), similar to cyanoacetates, but lacks the cyano group’s strong electron-withdrawing effect .

Reactivity :

  • The cyano group in the target compound facilitates nucleophilic attacks, whereas amide analogs (e.g., N-(tert-butyl)-2-cyano-2-phenylacetamide) undergo hydrolysis more readily due to the labile amide bond .
  • Nitro-substituted pyridines (e.g., 3-nitro vs. 5-nitro) show divergent reactivity in Suzuki-Miyaura couplings, with the 3-nitro position being less sterically hindered for cross-coupling reactions .

Biological Activity

tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate (CAS No. 123846-70-8) is an organic compound characterized by the molecular formula C12H13N3O4 and a molecular weight of 263.25 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and unique structural properties.

Chemical Structure and Properties

The compound features a tert-butyl group, a cyano group, and a nitro-substituted pyridine ring, which contribute to its reactivity and biological interactions. The specific arrangement of these functional groups allows for diverse chemical transformations and potential interactions with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC12H13N3O4
Molecular Weight263.25 g/mol
CAS Number123846-70-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The cyano and nitro groups are known to participate in various biochemical reactions, potentially influencing cellular pathways related to growth, apoptosis, and signal transduction.

Anticancer Potential

Research has indicated that compounds containing pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar nitro-substituted pyridine compounds can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in cell division and survival .

In particular, the activity of this compound has been explored in relation to checkpoint kinase 1 (CHK1) inhibition, which plays a crucial role in the DNA damage response. Compounds that modulate CHK1 activity can enhance the efficacy of chemotherapy agents by sensitizing cancer cells to treatment .

Enzyme Inhibition Studies

The compound has also been evaluated for its potential as an enzyme inhibitor. For example, it may act on glutaminase enzymes that are essential for tumor metabolism. Inhibition of such enzymes can lead to reduced availability of metabolic substrates for rapidly dividing cancer cells .

Case Studies

  • CHK1 Inhibition :
    • A study investigated several pyridine derivatives for their ability to inhibit CHK1 in human colon carcinoma cell lines (HT29). The results indicated that certain structural modifications could enhance selectivity and potency against CHK1 while minimizing effects on CHK2 .
  • Glutaminase Inhibition :
    • Another research effort focused on the synthesis of compounds similar to this compound, assessing their inhibitory effects on GLS enzymes. The findings suggested that modifications to the pyridine ring could significantly impact enzyme affinity and cellular potency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate
Reactant of Route 2
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tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate

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